2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
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Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research for numerous decades . It can be synthesized from the easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for its synthesis .Molecular Structure Analysis
The structures of imidazo[1,2-a]pyridine derivatives have been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . It was found that the interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of hydrogen atom at the C-3 carbon atom .Mechanism of Action
Phosphatidylinositol-3-kinases (PI3K) are lipid kinases that catalyze phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) leading to phosphorylation of Akt, a serine/threonine kinase . Imidazo[1,2-a]pyridine derivatives have acted against human PI3Kα active site and exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .
Future Directions
Imidazo[1,2-a]pyridine derivatives have a wide range of applications in medicinal chemistry . Therefore, the development of PI3Kα inhibitors is one of the research hotspots in molecular targeted therapy in the treatment of cancer . The future directions in this field could involve designing such structures based on molecular docking into PI3Kα active site .
properties
IUPAC Name |
2-[[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-2-10-27-16-17(22-18(27)5-1)15-24-11-13-26(14-12-24)20-21-7-6-19(23-20)25-8-3-4-9-25/h1-2,5-7,10,16H,3-4,8-9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUCUIOYYIXLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine |
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